Ethyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-3-(5-chloro-2-methoxyphenyl)-1H-1,2,4-triazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MFCD32876895 is a chemical compound with a unique structure and properties that have garnered significant interest in various scientific fields
Vorbereitungsmethoden
The synthesis of MFCD32876895 involves several steps, each requiring specific conditions and reagents. The synthetic routes typically include:
Initial Formation: The starting materials undergo a series of reactions, including condensation and cyclization, to form the core structure of MFCD32876895.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production: For large-scale production, the process is optimized to ensure high yield and cost-effectiveness.
Analyse Chemischer Reaktionen
MFCD32876895 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Substitution reactions can occur under specific conditions, where functional groups on MFCD32876895 are replaced by other groups. .
Wissenschaftliche Forschungsanwendungen
MFCD32876895 has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various chemical reactions.
Biology: In biological research, MFCD32876895 is used to study cellular processes and interactions due to its unique properties.
Medicine: The compound has potential therapeutic applications, including its use in drug development and as a diagnostic tool.
Wirkmechanismus
The mechanism of action of MFCD32876895 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
MFCD32876895 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as MFCD32876894 and MFCD32876896 share structural similarities with MFCD32876895 but differ in their functional groups and reactivity.
Uniqueness: MFCD32876895 stands out due to its specific binding affinity to certain molecular targets, making it more effective in certain applications compared to its analogs .
Eigenschaften
Molekularformel |
C19H25ClN4O5 |
---|---|
Molekulargewicht |
424.9 g/mol |
IUPAC-Name |
ethyl 5-(5-chloro-2-methoxyphenyl)-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,2,4-triazole-3-carboxylate |
InChI |
InChI=1S/C19H25ClN4O5/c1-6-28-17(25)16-22-15(13-11-12(20)7-8-14(13)27-5)23-24(16)10-9-21-18(26)29-19(2,3)4/h7-8,11H,6,9-10H2,1-5H3,(H,21,26) |
InChI-Schlüssel |
OVSUJBLNHXMYBJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=NC(=NN1CCNC(=O)OC(C)(C)C)C2=C(C=CC(=C2)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.